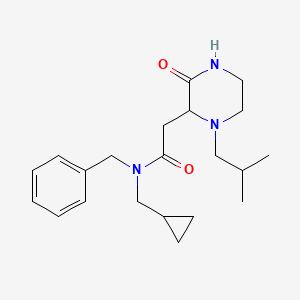
N-benzyl-N-(cyclopropylmethyl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(cyclopropylmethyl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as Boc-PIP and is a derivative of piperazine.
Mécanisme D'action
Boc-PIP has been shown to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of various physiological processes, including mood, movement, and reward. By blocking the activity of this receptor, Boc-PIP may have potential therapeutic applications in the treatment of various disorders, including addiction and schizophrenia.
Biochemical and Physiological Effects:
Boc-PIP has been shown to have a number of biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, Boc-PIP has also been shown to inhibit the activity of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine and is the target of many drugs used to treat Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Boc-PIP in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, one limitation of using Boc-PIP is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving Boc-PIP. One area of interest is the development of more potent derivatives of the compound, which may have greater therapeutic potential. Another area of research is the exploration of the compound's effects on other physiological processes, such as inflammation and pain. Additionally, Boc-PIP may have potential applications in the development of new drugs for the treatment of addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of Boc-PIP involves several steps, including the protection of the piperazine ring, the introduction of a benzyl group, and the subsequent deprotection of the piperazine ring. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Boc-PIP has been studied for its potential use in a variety of scientific applications. One area of research has focused on the compound's ability to act as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in many physiological processes and are the target of many drugs.
Propriétés
IUPAC Name |
N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16(2)13-23-11-10-22-21(26)19(23)12-20(25)24(15-18-8-9-18)14-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDUUVBEYHONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N(CC2CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5427588.png)
![isobutyl 2-[(4-butoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5427591.png)
![2-[{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}(methyl)amino]benzoic acid](/img/structure/B5427599.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5427609.png)


![8-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5427625.png)

![3-[(4-acetylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5427648.png)
![4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5427662.png)
![1'-[(3-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5427665.png)
![5-(ethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5427670.png)

![(3S*,4R*)-1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methoxypiperidin-4-amine](/img/structure/B5427687.png)